molecular formula C14H19BrFN B6091075 1-[(3-Bromo-4-fluorophenyl)methyl]azocane

1-[(3-Bromo-4-fluorophenyl)methyl]azocane

Cat. No.: B6091075
M. Wt: 300.21 g/mol
InChI Key: PMWPRRHITKTAOI-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]azocane is an organic compound that features a unique structure combining a bromine and fluorine-substituted phenyl ring with an azocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azocane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and azocane.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-bromo-4-fluorobenzyl chloride is reacted with azocane in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield the desired product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azocane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azocane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler analog with similar substitution patterns on the phenyl ring.

    4-Bromo-1-(3-fluorophenyl)-3-methyl-1H-pyrazole: Another compound featuring bromine and fluorine substitutions on a phenyl ring, but with a different heterocyclic moiety.

Uniqueness: 1-[(3-Bromo-4-fluorophenyl)methyl]azocane is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFN/c15-13-10-12(6-7-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPRRHITKTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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